molecular formula C17H12N2S B14327446 5,6-Diphenylimidazo[2,1-b][1,3]thiazole CAS No. 108979-82-4

5,6-Diphenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B14327446
CAS No.: 108979-82-4
M. Wt: 276.4 g/mol
InChI Key: SLGFDUASQHKGRP-UHFFFAOYSA-N
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Description

5,6-Diphenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features an imidazo-thiazole core with phenyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylimidazo[2,1-b][1,3]thiazole typically involves the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol, resulting in the formation of the desired imidazo-thiazole core . Another approach involves the oxidative aminocarbonylation of N-propargylthiazol-2-amines followed by dearomative cyclization and proton-shift aromatization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diphenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo-thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2-methyl-5,6-diphenylimidazo[2,1-b][1,3]thiazole
  • 3-(4-Chlorophenyl)-5,6-diphenylimidazo[2,1-b][1,3]thiazole

Comparison: 5,6-Diphenylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the resulting biological activities. Compared to its analogs, it may exhibit different pharmacological profiles and potency, making it a valuable compound for further research and development .

Properties

CAS No.

108979-82-4

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

5,6-diphenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H12N2S/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)19-11-12-20-17(19)18-15/h1-12H

InChI Key

SLGFDUASQHKGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C4=CC=CC=C4

Origin of Product

United States

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